{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, a carbamoyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)aniline with chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxyphenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a different position of the methoxy group.
{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of the trifluoromethyl, carbamoyl, and methoxyphenyl groups in {[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate contributes to its distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-26-14-6-4-5-13(11-14)9-10-18(25)27-12-17(24)23-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,23,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLRFBVRHNWTMY-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.